Cas no 2228719-08-0 (1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol)

1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol
- EN300-1778855
- 2228719-08-0
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- Inchi: 1S/C6H10FN3O/c1-2-10-6(5(11)3-7)8-4-9-10/h4-5,11H,2-3H2,1H3
- InChI Key: FYZBJQZYVRLOGC-UHFFFAOYSA-N
- SMILES: FCC(C1=NC=NN1CC)O
Computed Properties
- Exact Mass: 159.08079011g/mol
- Monoisotopic Mass: 159.08079011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 50.9Ų
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1778855-0.25g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol |
2228719-08-0 | 0.25g |
$1366.0 | 2023-06-02 | ||
Enamine | EN300-1778855-10.0g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol |
2228719-08-0 | 10g |
$6390.0 | 2023-06-02 | ||
Enamine | EN300-1778855-0.05g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol |
2228719-08-0 | 0.05g |
$1247.0 | 2023-06-02 | ||
Enamine | EN300-1778855-0.1g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol |
2228719-08-0 | 0.1g |
$1307.0 | 2023-06-02 | ||
Enamine | EN300-1778855-0.5g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol |
2228719-08-0 | 0.5g |
$1426.0 | 2023-06-02 | ||
Enamine | EN300-1778855-2.5g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol |
2228719-08-0 | 2.5g |
$2912.0 | 2023-06-02 | ||
Enamine | EN300-1778855-5.0g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol |
2228719-08-0 | 5g |
$4309.0 | 2023-06-02 | ||
Enamine | EN300-1778855-1.0g |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol |
2228719-08-0 | 1g |
$1485.0 | 2023-06-02 |
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol Related Literature
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol
Research Brief on 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol (CAS: 2228719-08-0)
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol (CAS: 2228719-08-0) is a novel fluorinated triazole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound is of particular interest due to its potential applications in drug discovery, particularly as a building block for the synthesis of biologically active molecules. Recent studies have explored its utility in the development of antifungal, antiviral, and anticancer agents, leveraging its unique structural features and reactivity.
The compound's structure, featuring a 1,2,4-triazole core with an ethyl substituent and a fluoroethanol side chain, provides a versatile scaffold for further chemical modifications. Researchers have highlighted its ability to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This has led to its incorporation into several lead compounds currently under preclinical evaluation.
Recent publications have detailed synthetic routes to 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol, emphasizing improvements in yield and purity. One study reported a high-yielding, one-pot synthesis method that reduces the need for costly purification steps, making the compound more accessible for large-scale applications. Additionally, computational studies have provided insights into the compound's conformational stability and potential binding modes, further supporting its utility in rational drug design.
In vitro and in vivo studies have demonstrated promising biological activity for derivatives of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol. For instance, certain analogs have shown potent inhibitory effects against fungal pathogens such as Candida albicans and Aspergillus fumigatus, with minimal cytotoxicity to mammalian cells. These findings suggest that the compound could serve as a valuable starting point for the development of new antifungal therapies.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol-based compounds. Researchers are actively investigating strategies to enhance bioavailability and reduce off-target effects. Future directions include the exploration of prodrug formulations and targeted delivery systems to improve therapeutic outcomes.
In conclusion, 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol (CAS: 2228719-08-0) represents a promising scaffold in medicinal chemistry, with demonstrated potential in multiple therapeutic areas. Continued research efforts are expected to further elucidate its mechanisms of action and expand its applications in drug development.
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